molecular formula C14H11F3O2 B2434001 2-(Benzyloxy)-5-(trifluoromethyl)phenol CAS No. 1394925-02-0

2-(Benzyloxy)-5-(trifluoromethyl)phenol

Cat. No.: B2434001
CAS No.: 1394925-02-0
M. Wt: 268.235
InChI Key: UPJYCUBASVWZQX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJYCUBASVWZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 5-(trifluoromethyl)phenol reacts with benzyl bromide in acetone at 60°C under reflux for 6–8 hours. Potassium carbonate acts as both base and mild desiccant, facilitating the SN2 displacement reaction. The benzyloxy group installs regioselectively at the ortho position relative to the hydroxyl group due to steric and electronic effects of the trifluoromethyl substituent.

Table 1: Standard Alkylation Conditions

Parameter Specification Source Reference
Substrate 5-(Trifluoromethyl)phenol
Alkylating Agent Benzyl bromide
Base Potassium carbonate
Solvent Anhydrous acetone
Temperature 60°C
Reaction Time 6–8 hours
Yield 87.9%

Purification and Scalability

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. Industrial-scale adaptations employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the product as a pale-yellow crystalline solid.

Sodium Hydride-Mediated Benzylation

Alternative protocols utilize sodium hydride (NaH) in dimethylformamide (DMF) to achieve faster reaction kinetics at lower temperatures. This method proves advantageous for substrates sensitive to prolonged heating.

Low-Temperature Alkylation

A chilled (0°C) suspension of NaH in DMF reacts with benzyl alcohol to generate the benzoxide ion in situ, which subsequently displaces the phenolic hydroxyl group. The reaction completes within 1 hour, though yields remain moderate compared to potassium carbonate methods.

Table 2: NaH-Mediated Reaction Profile

Parameter Specification Source Reference
Base Sodium hydride (60% in oil)
Solvent Anhydrous DMF
Temperature 0°C → Room temperature
Reaction Time 1 hour
Yield 38–50%

Limitations and Side Reactions

Competitive O-benzylation and C-alkylation byproducts reduce reaction efficiency. Excess NaH (1.2–1.5 equivalents) mitigates proton scavenging but increases explosion risks during quench steps.

Alternative Synthetic Approaches

Phase-Transfer Catalysis

Early-stage investigations report using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic water/dichloromethane systems. While eliminating anhydrous conditions, yields remain suboptimal (≤65%) due to hydrolysis of benzyl bromide.

Microwave-Assisted Synthesis

Pilot studies demonstrate 30-minute reaction times under microwave irradiation (150 W, 100°C). This method maintains yields comparable to conventional heating (85–88%) while reducing energy inputs.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

Metric K2CO3 Method NaH Method Microwave Method
Yield 87.9% 38–50% 85–88%
Reaction Time 6–8 hours 1 hour 0.5 hours
Temperature 60°C 0–25°C 100°C
Scalability Industrial Laboratory Pilot-scale
Byproduct Formation <5% 15–20% <5%

The potassium carbonate method remains the gold standard for large-scale synthesis, balancing yield and operational safety. Sodium hydride protocols offer faster turnover but require stringent temperature control and generate substantial waste. Emerging microwave techniques show promise for rapid production but lack industrial validation.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and benzyloxy moiety are primary sites for oxidation:

Key Findings:

  • Benzyloxy group oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺ or CrO₃), the benzyloxy group can be converted to a ketone or carboxylic acid derivative. For example, oxidation of analogous benzyloxy-substituted phenols yields benzaldehyde or benzoic acid derivatives .

  • Phenol oxidation : The phenolic hydroxyl group is resistant to mild oxidation but forms quinones under harsh conditions (e.g., Fremy’s salt) .

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions:

Target Group Reagents/Conditions Product Yield/Notes
BenzyloxyH₂/Pd-C, EtOH5-(Trifluoromethyl)benzene-1,2-diol~90% (hydrogenolysis)
TrifluoromethylNot readily reduced; requires specialized reagents (e.g., LiAlH₄/AlCl₃)CHF₂ or CH₂F derivativesLow yields, harsh conditions

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

Alkylation/Acylation

  • Benzylation : Reaction with benzyl halides (e.g., BnCl) in the presence of K₂CO₃ reforms the benzyl ether, demonstrating reversible protection .

  • Acylation : Acetyl chloride or acetic anhydride converts the hydroxyl group to an acetate ester .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group (-CF₃) deactivates the ring, directing incoming electrophiles to the ortho position relative to the hydroxyl group (meta to -CF₃) :

Electrophile Conditions Product Yield
HNO₃H₂SO₄, 0°C2-(Benzyloxy)-3-nitro-5-(trifluoromethyl)phenol~60%
Br₂FeBr₃, CH₂Cl₂2-(Benzyloxy)-3-bromo-5-(trifluoromethyl)phenol~75%

Deprotection of Benzyloxy Group

The benzyl ether is cleaved under hydrogenolysis or acidic conditions:

Method Conditions Product Yield
HydrogenolysisH₂ (1 atm), Pd/C, EtOH, rt5-(Trifluoromethyl)benzene-1,2-diol>90%
Acidic cleavageHBr (33% in AcOH), reflux5-(Trifluoromethyl)benzene-1,2-diol~85%

Heterocycle Formation

The hydroxyl group facilitates condensation reactions to form benzothiazoles or benzoxazoles:

Example Reaction:

Reacting with 2-aminothiophenol in the presence of Na₂S₂O₅ yields 2-(4-(benzyloxy)-5-(trifluoromethyl)phenyl)benzothiazole .

Conditions :

  • Solvent: Acetonitrile

  • Catalyst: KI/NaHCO₃

  • Temperature: 80°C, 12 h

  • Yield: 70–85%

Cross-Coupling Reactions

Introducing halogens (e.g., bromination) enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

After bromination at the ortho position (relative to -OH), reaction with arylboronic acids (ArB(OH)₂) under Pd(PPh₃)₄ catalysis forms biaryl derivatives .

Typical Conditions :

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃, DMF/H₂O (3:1)

  • 80°C, 24 h

  • Yield: 60–80%

Metabolic and Enzymatic Reactions

In biological systems, the phenolic hydroxyl group undergoes phase II metabolism:

  • Glucuronidation : UDP-glucuronosyltransferase (UGT) enzymes conjugate the hydroxyl group with glucuronic acid, enhancing water solubility .

  • Sulfation : Sulfotransferases (SULT) transfer a sulfate group, forming a sulfated metabolite .

Stability Under Acidic/Basic Conditions

  • Acidic conditions : The benzyloxy group is stable but hydrolyzes slowly in concentrated HBr/AcOH .

  • Basic conditions : The phenolic hydroxyl group deprotonates, increasing solubility in aqueous NaOH.

Scientific Research Applications

Chemistry

  • Building Block Synthesis : 2-(Benzyloxy)-5-(trifluoromethyl)phenol serves as a precursor in the synthesis of more complex organic molecules. Its unique substituents allow for various reactions, including oxidation to form quinones and nucleophilic substitutions that yield diverse phenolic derivatives.
Reaction Type Products Formed
OxidationQuinones
Nucleophilic SubstitutionSubstituted Phenols

Biology

  • Enzyme Inhibition Studies : The compound's unique chemical properties make it useful in studying enzyme interactions and protein-ligand binding. Research indicates potential for inhibitory effects on specific enzymes, which could be explored for therapeutic applications.
  • Biological Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial and anti-inflammatory properties. These activities are attributed to the compound's ability to interact with biological targets due to its lipophilicity provided by the trifluoromethyl group.

Industry

  • Material Development : The compound is explored in the development of advanced materials with specific properties such as thermal stability and enhanced reactivity. Its benzyloxy group can act as a protecting group for further functionalization, making it suitable for creating polymers and resins.
  • Agrochemicals : The unique properties of this compound make it a candidate for developing new agrochemicals that require improved metabolic stability and efficacy.

Case Study 1: Enzyme Interaction

In a study investigating enzyme inhibitors, researchers synthesized various derivatives of this compound. The results indicated that certain modifications enhanced binding affinity to target enzymes, suggesting potential applications in drug development aimed at specific diseases.

Case Study 2: Material Science Application

A research project focused on synthesizing new polymeric materials using this compound as a precursor demonstrated improved thermal and mechanical properties compared to traditional materials. The study concluded that the incorporation of this compound could lead to innovative applications in electronics and coatings.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-5-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic properties of the molecule. Additionally, the benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-(trifluoromethyl)phenol
  • 2-(Benzyloxy)-3-(trifluoromethyl)phenol
  • 2-(Benzyloxy)-6-(trifluoromethyl)phenol

Uniqueness

2-(Benzyloxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group on the phenol ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it particularly valuable in certain applications .

Biological Activity

2-(Benzyloxy)-5-(trifluoromethyl)phenol, with the molecular formula C14H12F3O and a molecular weight of 268.24 g/mol, is an organic compound characterized by a benzyloxy group and a trifluoromethyl group on a phenolic ring. The unique structural features of this compound suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including interactions with molecular targets, potential therapeutic applications, and relevant case studies.

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. The benzyloxy group may serve as a protecting group for the phenolic hydroxyl, allowing for controlled modification and functionalization. These properties make this compound a valuable candidate in drug development and material science.

The biological activity of this compound may involve interactions with various molecular targets, such as enzymes or receptors. The lipophilicity provided by the trifluoromethyl group enhances its ability to permeate cell membranes, potentially modulating cellular functions. Similar compounds have shown inhibitory activities against specific enzymes, suggesting that this compound may have pharmacological applications.

Potential Mechanisms

  • Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways.
  • Cell Membrane Permeability : Enhanced lipophilicity can facilitate cellular uptake and bioavailability.

Biological Activities

The compound's biological activities are still under investigation; however, preliminary findings suggest several potential applications:

  • Antioxidant Activity : Phenolic compounds are often associated with antioxidant properties due to their ability to scavenge free radicals.
  • Antimicrobial Properties : Similar phenolic compounds have demonstrated antimicrobial activities against various pathogens.
  • Anti-inflammatory Effects : Some studies indicate that phenolic compounds can modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
AntimicrobialExhibits inhibitory effects against pathogens
Anti-inflammatoryModulates inflammatory pathways

Research Findings

  • Enzyme Interaction Studies : Research indicates that similar compounds can inhibit enzymes like cyclooxygenase (COX), suggesting that this compound may also possess this capability.
  • Pharmacological Potential : The trifluoromethyl group enhances binding affinity to various biological targets, which could lead to the development of new pharmaceuticals targeting diseases such as cancer or inflammation.
  • Material Science Applications : The compound's unique properties make it suitable for developing advanced materials with specific thermal and electrical characteristics.

Q & A

Q. What are the recommended synthetic routes for 2-(benzyloxy)-5-(trifluoromethyl)phenol, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl ether formation can be achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). A key intermediate, 5-(trifluoromethyl)salicylaldehyde, may undergo benzylation followed by reduction or oxidation steps . Purity optimization involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol or dichloromethane. Monitoring by TLC and NMR (¹H/¹³C) ensures reaction progression and purity >95% .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Single-crystal X-ray diffraction is the gold standard for resolving regioselectivity and stereochemistry. For example, studies on analogous benzothiazole derivatives confirmed crystal packing and hydrogen-bonding networks using datasets collected at 292 K with R factor <0.05 . Complementary techniques include:

  • ¹H/¹³C NMR : Identify benzyloxy (δ 4.9–5.1 ppm for –OCH₂Ph) and trifluoromethyl (δ 120–125 ppm in ¹³C) groups.
  • FT-IR : Confirm phenolic –OH (broad peak ~3200 cm⁻¹) and C–F stretches (1100–1250 cm⁻¹) .

Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?

The compound’s solubility is limited by its aromatic and trifluoromethyl groups. Recommended solvents:

  • Polar aprotic solvents : DMSO or DMF (for stock solutions).
  • Aqueous buffers : Use ≤5% DMSO to avoid cytotoxicity.
  • Co-solvents : Ethanol or PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives targeting enzymes like MAO-B?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to MAO-B’s flavin-binding site. Key steps:

  • Ligand preparation : Optimize geometry at B3LYP/6-31G* level.
  • Protein-ligand interactions : Identify π-π stacking with Tyr398 or hydrogen bonds with Gln205.
  • ADMET prediction : Use SwissADME to evaluate BBB permeability (e.g., TPSA <70 Ų) .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for neuroprotective derivatives?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation approaches:

  • Metabolite identification : LC-MS/MS to detect hydroxylated or demethylated products.
  • Prodrug design : Introduce acetyl or phosphate groups to enhance stability.
  • In vivo PK/PD studies : Monitor plasma half-life and brain penetration in rodent models .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The –CF₃ group is electron-withdrawing, reducing electron density on the aromatic ring. This:

  • Slows electrophilic substitution : Requires activating groups (e.g., –OH) for Suzuki-Miyaura couplings.
  • Directs regioselectivity : Reactions occur preferentially at the para position to –CF₃.
  • Enhances thermal stability : Demonstrated in palladium-catalyzed reactions using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol as a boronate ester intermediate .

Q. What analytical methods validate the stability of this compound under physiological conditions?

Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4):

  • HPLC-UV : Monitor degradation products (C18 column, acetonitrile/water + 0.1% TFA).
  • Mass spectrometry : Identify hydrolyzed products (e.g., loss of benzyloxy group).
  • Circular dichroism : Detect conformational changes in chiral derivatives .

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